molecular formula C10H6ClF3O B8677721 3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride CAS No. 120681-07-4

3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride

Cat. No. B8677721
M. Wt: 234.60 g/mol
InChI Key: RIYDEYWRFIHXBD-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

DMF (0.3 mL) was added to a solution of 3-(4-trifluoromethyl-phenyl)-acrylic acid (I-29a: 4 g, 0.018 mol) in DCM (30 mL). The reaction mixture was stirred at 0° C. under nitrogen atmosphere. This was followed by the addition of SOCl2 (2.62 g, 0.022 mol) and the resulting mixture was refluxed at 75° C. for 3 hours. The reaction was monitored by TLC (30% ethylacetate in hexane). The reaction mixture was cooled to room temperature and concentrated to afford the crude product which was dissolved in 1,4-dioxane and used in the next step without further purification.
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.[F:6][C:7]([F:20])([F:19])[C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16](O)=[O:17])=[CH:10][CH:9]=1.O=S(Cl)[Cl:23].C(OC(=O)C)C>C(Cl)Cl.CCCCCC>[F:6][C:7]([F:20])([F:19])[C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16]([Cl:23])=[O:17])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=CC(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed at 75° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.